Corylifol A

Übersicht

Beschreibung

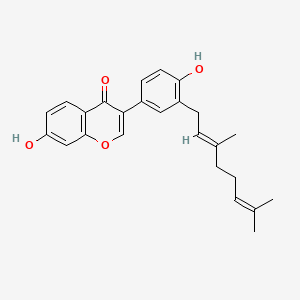

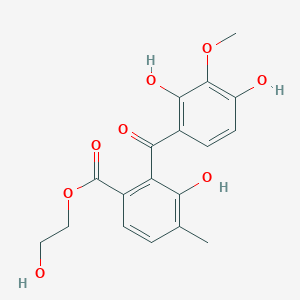

Corylifol A ist eine phenolische Verbindung, die aus den Samen von Psoralea corylifolia isoliert wurde, einer Heilpflanze, die in der traditionellen chinesischen Medizin verwendet wird . Es ist bekannt für seine verschiedenen pharmakologischen Aktivitäten, darunter entzündungshemmende, antioxidative und krebshemmende Eigenschaften . This compound hat die Summenformel C25H26O4 und ein Molekulargewicht von 390,47 g/mol .

Herstellungsmethoden

This compound kann aus den Samen von Psoralea corylifolia mit organischen Lösungsmitteln wie Methanol extrahiert werden . Der Extraktionsprozess beinhaltet das Mahlen der Samen zu einem feinen Pulver, gefolgt von Lösungsmittelextraktion und Reinigung unter Verwendung chromatographischer Techniken

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation von this compound zur Bildung von Chinonen führen, während die Reduktion Hydrochinone liefern kann .

Wissenschaftliche Forschungsanwendungen

Corylifol A wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht. In der Chemie wird es als Modellverbindung zur Untersuchung der Reaktivität von Flavonoiden verwendet . In Biologie und Medizin hat sich this compound als vielversprechend bei der Behandlung verschiedener Erkrankungen erwiesen, darunter Muskelatrophie, Krebs und entzündliche Erkrankungen . Es verstärkt die Myogenese und lindert Muskelatrophie durch Aktivierung des p38-MAPK-Signalwegs und Reduktion der Expression von muskelspezifischen Ubiquitin-E3-Ligasen . Darüber hinaus wurde festgestellt, dass this compound die IL-6-induzierte STAT3-Aktivierung und -Phosphorylierung hemmt, was es zu einem potenziellen Therapeutikum für entzündliche Erkrankungen macht .

Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere molekulare Ziele und Signalwege. Es aktiviert den p38-MAPK-Signalweg, der für die Myoblastendifferenzierung und Muskelregeneration essentiell ist . This compound hemmt auch die Aktivierung und Phosphorylierung von STAT3, einem Transkriptionsfaktor, der an Entzündungsreaktionen beteiligt ist . Durch die Modulation dieser Signalwege kann this compound Entzündungen reduzieren, die Muskelregeneration fördern und die Proliferation von Krebszellen hemmen .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Corylifol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Wirkmechanismus

Corylifol A exerts its effects through multiple molecular targets and pathways. It activates the p38 MAPK signaling pathway, which is essential for myoblast differentiation and muscle regeneration . This compound also inhibits the activation and phosphorylation of STAT3, a transcription factor involved in inflammatory responses . By modulating these pathways, this compound can reduce inflammation, promote muscle regeneration, and inhibit cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Corylifol A ähnelt strukturell anderen Flavonoiden, die aus Psoralea corylifolia isoliert wurden, wie Bakuchiol, Bavachinin, Neobavaisoflavon, Corylin, Isobavachalcon und Bavachin . This compound ist einzigartig in seiner starken inhibitorischen Wirkung auf die IL-6-induzierte STAT3-Aktivierung und seine Fähigkeit, die Myogenese zu verstärken . Diese Eigenschaften machen this compound zu einem vielversprechenden Kandidaten für die Entwicklung neuer Therapeutika für entzündliche Erkrankungen und Muskelatrophie.

Eigenschaften

IUPAC Name |

3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O4/c1-16(2)5-4-6-17(3)7-8-19-13-18(9-12-23(19)27)22-15-29-24-14-20(26)10-11-21(24)25(22)28/h5,7,9-15,26-27H,4,6,8H2,1-3H3/b17-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHUUXLHDOUMKM-REZTVBANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

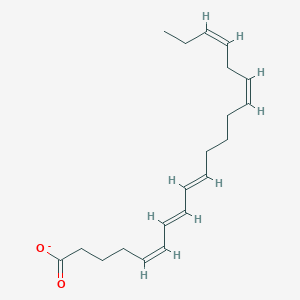

CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345950 | |

| Record name | Corylifol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775351-88-7 | |

| Record name | Corylifol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

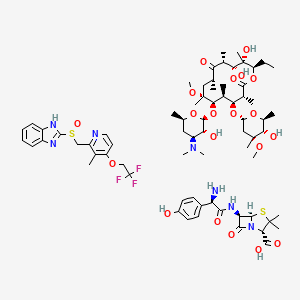

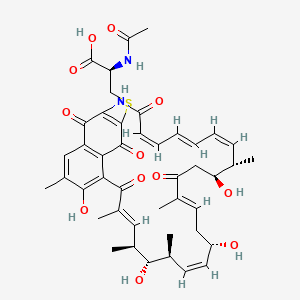

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Corylifol A interact with its targets to exert its biological effects?

A: this compound has been shown to interact with a variety of molecular targets, influencing diverse cellular processes. For instance, CYA exhibits anti-inflammatory effects by inhibiting the IL-6-induced activation of STAT3, a transcription factor involved in inflammatory responses . Additionally, CYA can inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages, further contributing to its anti-inflammatory properties .

Q2: What is the role of this compound in muscle atrophy?

A: Studies have shown that this compound can alleviate muscle atrophy through several mechanisms. In dexamethasone-induced muscle atrophy, CYA enhances muscle strength and mass, potentially by suppressing inflammatory cytokines like interleukin-6 and tumor necrosis factor-α . This suppression is achieved by downregulating the phosphorylation of nuclear factor-κB, a key regulator of inflammation. Furthermore, CYA can reduce the expression of muscle atrophic factors such as myostatin, atrogin-1, and muscle RING finger-1, further contributing to its protective effects against muscle wasting .

Q3: How does this compound impact bone health?

A: this compound has demonstrated promising bone-protective effects, particularly in the context of ovariectomy-induced bone loss, a model mimicking postmenopausal osteoporosis. While specific mechanisms are still being elucidated, research suggests CYA might act by suppressing osteoclastogenesis, the process of bone-resorbing osteoclast formation . Further research is necessary to fully understand the molecular intricacies of CYA's impact on bone metabolism.

Q4: Does this compound affect mitochondrial function?

A: Yes, studies indicate that this compound can positively influence mitochondrial function. In models of muscle atrophy, CYA has been shown to enhance mitochondrial biogenesis and improve mitochondrial quality control . It achieves this by upregulating the expression of mitochondrial dynamic factors, such as optic atrophy-1, mitofusin-1/2, fission, mitochondrial 1, and dynamin 1-like, through the AMP-activated protein kinase–peroxisome proliferator-activated receptor gamma coactivator 1-alpha signaling pathway. Moreover, CYA can enhance mitochondrial quality by promoting mitophagy, the selective degradation of damaged mitochondria, by upregulating the expression of mitophagy factors like p62, parkin, PTEN-induced kinase-1, and BCL2-interacting protein-3 .

Q5: What is the molecular formula and weight of this compound?

A5: this compound is characterized by the molecular formula C20H22O4 and a molecular weight of 326.39 g/mol.

Q6: What spectroscopic data are available for the structural elucidation of this compound?

A: The structure of this compound has been elucidated using a range of spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry (MS) . These techniques provide detailed information about the compound's structure, including the connectivity and arrangement of atoms, which are crucial for understanding its interactions with biological targets.

Q7: What analytical methods are commonly employed for the quantification of this compound?

A: Several analytical techniques are commonly employed for the quantification of this compound in various matrices. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) is widely used for its ability to separate and quantify CYA in complex mixtures, such as plant extracts and biological samples . The coupling of HPLC with mass spectrometry (MS) further enhances the sensitivity and selectivity of analysis, enabling the identification and quantification of CYA even at trace levels . Ultra-high performance liquid chromatography (UPLC), a more advanced form of HPLC offering improved speed and resolution, has also been utilized for the analysis of CYA, particularly in pharmacokinetic studies .

Q8: What is known about the pharmacokinetics of this compound?

A: Research suggests that this compound exhibits relatively poor bioavailability, which may be attributed to its extensive metabolism . Studies have demonstrated that CYA undergoes significant metabolism in the liver, primarily via oxidation and glucuronidation pathways.

Q9: Which enzymes are involved in the metabolism of this compound?

A: Studies have identified several enzymes involved in CYA metabolism, including cytochromes P450 (CYPs) and UDP-glucuronosyltransferases (UGTs) . Specifically, CYP1A1, CYP2C8, and CYP2C19 are the main CYPs contributing to CYA oxidation, while UGT1A1, UGT1A7, UGT1A8, and UGT1A9 play key roles in its glucuronidation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9S)-16-methoxy-10-azatetracyclo[7.7.1.0?,?.0??,??]heptadeca-1(17),2,4,6,13,15-hexaen-15-ol](/img/structure/B1262819.png)

![1-octadecanoyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262822.png)

![1-docosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262823.png)

![(3S,3'S,4'R,5'S)-5'-(2-hydroxyethyl)-5-iodo-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1262829.png)

![2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1262831.png)

![[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262832.png)